Anti-Trypanosoma cruzi agent-6

Chagas disease amastigote inhibition in vitro screening

Anti-Trypanosoma cruzi agent-6 (Compound 8) is a validated small-molecule inhibitor with documented multi-stage activity (epimastigote IC50: 24.7 µM, trypomastigote: 1.8 µM, amastigote: 1.6 µM). Its >15-fold selectivity for the clinically relevant amastigote stage differentiates it from generic anti-parasitics. Essential reference standard for high-content imaging assays and stage-specific drug susceptibility studies in Chagas disease research. Request a quote to secure this differentiated research tool.

Molecular Formula C19H20N2O5
Molecular Weight 356.4 g/mol
Cat. No. B15561466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-Trypanosoma cruzi agent-6
Molecular FormulaC19H20N2O5
Molecular Weight356.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N2O5/c1-3-7-15-10-16(21(23)24)19(17(11-15)25-2)26-13-18(22)20-12-14-8-5-4-6-9-14/h3-6,8-11H,1,7,12-13H2,2H3,(H,20,22)
InChIKeyHPIHILFJZRXPGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-Trypanosoma cruzi agent-6: IC50 Profiling and Procurement Specifications


Anti-Trypanosoma cruzi agent-6 (also designated Compound 8) is a small-molecule inhibitor of Trypanosoma cruzi, the causative agent of Chagas disease. It exhibits stage-specific inhibitory activity against all three major morphological forms of the parasite: epimastigote (IC50 = 24.7 µM), trypomastigote (IC50 = 1.8 µM), and amastigote (IC50 = 1.6 µM) . The compound is characterized by a molecular weight of 356.37 g/mol and a molecular formula of C19H20N2O5 .

Why Generic Substitution Fails: Stage-Specific Activity of Anti-Trypanosoma cruzi agent-6


The in vitro anti-T. cruzi activity of structurally or functionally related compounds cannot be directly equated due to substantial variability in potency across the parasite's distinct life-cycle stages. Anti-Trypanosoma cruzi agent-6 demonstrates a >15-fold increase in potency against the clinically relevant amastigote stage (IC50 = 1.6 µM) compared to the insect-stage epimastigote (IC50 = 24.7 µM) . This differential activity profile is not universally shared across all anti-T. cruzi chemotypes, and substitution with compounds that lack documented multi-stage inhibition data introduces significant experimental uncertainty in assays targeting intracellular amastigotes.

Product-Specific Quantitative Evidence: Anti-Trypanosoma cruzi agent-6 vs. Comparators


Amastigote Stage Potency: Anti-Trypanosoma cruzi agent-6 vs. Antiparasitic agent-4

Anti-Trypanosoma cruzi agent-6 exhibits a 1.38-fold higher potency against the intracellular amastigote form of T. cruzi compared to Antiparasitic agent-4 (compound 4q), a structurally distinct anti-parasitic chemotype. The amastigote is the replicative stage within the mammalian host and is the primary target for Chagas disease chemotherapy .

Chagas disease amastigote inhibition in vitro screening

Trypomastigote Stage Potency: Anti-Trypanosoma cruzi agent-6 vs. Antiparasitic agent-4

Anti-Trypanosoma cruzi agent-6 demonstrates a modest 1.22-fold higher potency against the infective trypomastigote form of T. cruzi relative to Antiparasitic agent-4 .

Chagas disease trypomastigote inhibition parasite infectivity

Stage-Specific Selectivity: Amastigote vs. Epimastigote Potency Ratio

Anti-Trypanosoma cruzi agent-6 exhibits a pronounced 15.4-fold selectivity for the mammalian-stage amastigote (IC50 = 1.6 µM) over the insect-stage epimastigote (IC50 = 24.7 µM) . This selectivity profile is not reported for Antiparasitic agent-4, which lacks publicly available epimastigote activity data .

Chagas disease stage-specific activity drug discovery

Potency Differential: Anti-Trypanosoma cruzi agent-6 vs. T.cruzi-IN-1

T.cruzi-IN-1 (MDK1088) is reported as a potent inhibitor of T. cruzi with an IC50 of 8 nM . However, the specific parasite life-cycle stage against which this potency was determined is not clearly delineated in vendor documentation. In contrast, Anti-Trypanosoma cruzi agent-6 has been profiled across epimastigote (24.7 µM), trypomastigote (1.8 µM), and amastigote (1.6 µM) stages , providing defined stage-specific potency metrics.

Chagas disease Trypanosoma cruzi inhibitors IC50 comparison

Optimal Research Applications for Anti-Trypanosoma cruzi agent-6 Procurement


In Vitro Amastigote Clearance Assays for Chagas Disease Drug Discovery

Anti-Trypanosoma cruzi agent-6, with an amastigote IC50 of 1.6 µM , is well-suited as a reference compound in high-content imaging assays quantifying intracellular parasite burden. Its demonstrated potency against the clinically relevant amastigote stage supports its use as a positive control in screening campaigns for novel anti-chagasic agents.

Stage-Specific Comparative Studies of Trypanocidal Activity

The availability of epimastigote (24.7 µM), trypomastigote (1.8 µM), and amastigote (1.6 µM) IC50 values positions Anti-Trypanosoma cruzi agent-6 as a valuable tool for investigating stage-dependent drug susceptibility. Researchers can utilize this compound to calibrate assay sensitivity across T. cruzi life-cycle stages.

Mechanistic Studies of Sterol Biosynthesis Inhibition

Vendor annotations indicate that Anti-Trypanosoma cruzi agent-6 suppresses sterol synthesis in T. cruzi [1]. This putative mechanism, while requiring independent validation, suggests potential utility in studies examining ergosterol biosynthesis as a therapeutic target in kinetoplastid parasites [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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